molecular formula C7H4BNa3O4 B13411438 2-Carboxyphenyl-boronic acid sodium salt

2-Carboxyphenyl-boronic acid sodium salt

Cat. No.: B13411438
M. Wt: 231.89 g/mol
InChI Key: BJKDJOFAUOATQU-UHFFFAOYSA-M
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Description

2-Carboxyphenyl-boronic acid sodium salt is a useful research compound. Its molecular formula is C7H4BNa3O4 and its molecular weight is 231.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Carboxyphenyl-boronic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxyphenyl-boronic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4BNa3O4

Molecular Weight

231.89 g/mol

IUPAC Name

trisodium;2-dioxidoboranylbenzoate

InChI

InChI=1S/C7H5BO4.3Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;/h1-4H,(H,9,10);;;/q-2;3*+1/p-1

InChI Key

BJKDJOFAUOATQU-UHFFFAOYSA-M

Canonical SMILES

B(C1=CC=CC=C1C(=O)[O-])([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

spectroscopic data (NMR, IR, MS) of 2-carboxyphenyl-boronic acid sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic characterization of 2-carboxyphenylboronic acid sodium salt (also known as sodium 2-boronobenzoate). It focuses on the dynamic structural equilibrium between the open boronic acid form and the cyclic benzoxaborolone form, a critical feature distinguishing this compound from para- or meta- isomers.

A Technical Guide to Structural Elucidation via NMR, IR, and MS

Structural Dynamics & Chemical Identity

Expert Insight: Unlike simple aryl boronic acids, 2-carboxyphenylboronic acid (2-CPBA) and its salts exhibit a unique ring-chain tautomerism . In the solid state and in non-aqueous solvents (e.g., DMSO), the free acid exists predominantly as the cyclic benzoxaborolone (1-hydroxy-3H-2,1-benzoxaborol-3-one).

Upon dissolution in water or treatment with base (forming the sodium salt), the ring opens to form the carboxylate/boronic acid species. At high pH, this further converts to the tetrahedral boronate .

  • CAS (Sodium Salt): 914454-08-3

  • CAS (Free Acid): 149105-19-1

  • Molecular Formula: C

    
    H
    
    
    
    BNaO
    
    
    (Monosodium salt)
Structural Equilibrium Pathway

The following diagram illustrates the pH-dependent speciation, which dictates the spectroscopic signals observed.

2-CPBA Equilibrium Benzoxaborolone Cyclic Benzoxaborolone (Solid / DMSO) Trigonal Boron (sp2) OpenAcid Open Form (Neutral Aqueous) -COOH / -B(OH)2 Benzoxaborolone->OpenAcid + H2O (Hydrolysis) MonoSalt Monosodium Salt (pH ~7-8) -COO(-) / -B(OH)2 OpenAcid->MonoSalt + NaOH (pKa1 ~4) DiSalt Disodium/Boronate (pH > 10) -COO(-) / -B(OH)3(-) MonoSalt->DiSalt + NaOH (pKa2 ~9)

Figure 1: Structural evolution of 2-carboxyphenylboronic acid from cyclic lactone to anionic salt forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is solvent-dependent due to the cyclization equilibrium.

A. H NMR Characterization

The aromatic region shows four distinct proton environments. The chemical shifts (


) vary significantly between the cyclic form (DMSO) and the salt form (D

O).

Table 1: Representative


H NMR Shifts 
Proton Environment

(ppm) in DMSO-d

(Cyclic Form)

(ppm) in D

O (Sodium Salt)
MultiplicityAssignment Logic
Ar-H (3) 7.85 – 7.957.60 – 7.70Doublet (d)Ortho to Carbonyl (Deshielded)
Ar-H (6) 7.70 – 7.807.45 – 7.55Doublet (d)Ortho to Boron
Ar-H (4, 5) 7.50 – 7.657.30 – 7.45Multiplet (m)Meta/Para protons
B-OH / COOH 9.0 – 10.0 (Broad)Not ObservedSinglet (br)Exchangeable with D

O
  • Note on Salt Effect: In D

    
    O, the formation of the carboxylate anion (-COO
    
    
    
    ) increases electron density on the ring via resonance, causing a general upfield shift (shielding) of aromatic protons compared to the cyclic ester form in DMSO.
B. B NMR: The Diagnostic Standard

Boron NMR is the most reliable method to determine the coordination geometry (trigonal vs. tetrahedral).

Table 2:


B NMR Diagnostic Shifts 
SpeciesGeometry

(

B) ppm
Conditions
Benzoxaborolone Trigonal (sp

)
30 – 32 ppm DMSO-d

or Acidic pH
Boronic Acid Salt Trigonal (sp

)
28 – 30 ppm D

O (pH 7-8)
Boronate Anion Tetrahedral (sp

)
2 – 5 ppm D

O (pH > 10)
  • Protocol Validation: To confirm the salt form, adjust the NMR tube pH to >10 using NaOD. The signal should shift from ~29 ppm to ~3 ppm, confirming the transition to the hydroxyboronate species.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid identification of the "Cyclic vs. Open" state by analyzing the carbonyl region.

Key Diagnostic Bands[1][2]
  • The "Lactone" Band (Cyclic Form):

    • Wavenumber: 1720 – 1750 cm

      
      [1]
      
    • Origin: C=O stretching of the 5-membered oxaborole ring.

    • Significance: Presence of this band indicates the free acid (cyclic) form.

  • The Carboxylate Bands (Sodium Salt Form):

    • Asymmetric Stretch (

      
      ):  1550 – 1610 cm
      
      
      
      (Strong)
    • Symmetric Stretch (

      
      ):  1380 – 1420 cm
      
      
      
    • Significance: The disappearance of the 1700+ cm

      
       band and appearance of these two bands confirms the formation of the sodium salt (ring opening).
      
  • Boron-Oxygen Bands:

    • B-O Stretch: 1330 – 1350 cm

      
       (Strong, Broad)
      
    • O-H Stretch: 3200 – 3500 cm

      
       (Broad, H-bonded)
      

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in Negative Mode is the standard for boronic acids due to their Lewis acidity and ability to form anions.

Fragmentation Pathway (ESI-)
  • Molecular Ion: The monosodium salt (MW ~188) dissociates in solution. The detected species is typically the deprotonated free acid anion.

  • Target Mass: [M-H]

    
     = 165.04 m/z (Calculated for C
    
    
    
    H
    
    
    BO
    
    
    ).

Table 3: MS Fragmentation Pattern

m/z (Negative Mode)Ion IdentityMechanism
165 [M - H]

Deprotonation of carboxylic acid or boronic hydroxyl.
147 [M - H - H

O]

Dehydration (common in boronic acids forming boroxines).
121 [M - CO

- H]

Decarboxylation (loss of 44 Da).
78/79 [C

H

]

Loss of boron and carboxyl groups (Phenyl radical/anion).

Experimental Protocols

Protocol A: Sample Preparation for NMR (Salt Verification)
  • Objective: To distinguish between the boronic acid and boronate forms.

  • Solvent: D

    
    O (99.9% D).
    
  • Step 1: Dissolve 10 mg of the sodium salt in 0.6 mL D

    
    O.
    
  • Step 2: Acquire initial

    
    H and 
    
    
    
    B spectra. (Expect
    
    
    B at ~29 ppm for monosodium salt).
  • Step 3: Add 1-2 drops of 1M NaOD. Shake well.

  • Step 4: Re-acquire

    
    B spectrum. A shift to ~3 ppm confirms the formation of the tetrahedral boronate.
    
Protocol B: Handling for IR Analysis
  • Caution: Boronic acids can dehydrate to form anhydrides (boroxines) upon heating or prolonged vacuum drying.

  • Method: Use ATR (Attenuated Total Reflectance) on the solid powder. Do not prepare KBr pellets if possible, as the pressure and moisture can shift the cyclic/open equilibrium.

References

  • BoronPharm. 2-Carboxyphenyl-boronic acid sodium salt (CAS 914454-08-3) Product Specifications. Retrieved from [Link]

  • Raines Lab. Catalytic and Biological Applications of Benzoxaborolones. (Discusses the cyclic benzoxaborolone structure). Retrieved from [Link]

  • National Institutes of Health (PMC). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. (Detailed structural analysis of the cyclic form). Retrieved from [Link]

  • SDSU Chemistry. 11B NMR Chemical Shifts. (Reference for trigonal vs. tetrahedral boron shifts). Retrieved from [Link]

Sources

solubility of 2-carboxyphenyl-boronic acid sodium salt in various organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The solubility profile of 2-carboxyphenylboronic acid sodium salt is governed by the competition between its high crystal lattice energy (ionic character) and the solvation capability of the solvent (dielectric constant and hydrogen bonding).

Unlike its neutral parent compound (2-carboxyphenylboronic acid), which dissolves in a range of organic solvents (THF, Acetone, Alcohols), the sodium salt functions as a classic electrolyte. It is highly soluble in water, sparingly soluble in lower alcohols, and effectively insoluble in non-polar organic solvents.

Part 1: Solubility Landscape & Solvent Compatibility

The following data categorizes solvents by their ability to solvate the ion pair [Ph-B(OH)₂-COO⁻ Na⁺].

Table 1: Solubility Matrix of 2-Carboxyphenylboronic Acid Sodium Salt
Solvent ClassSpecific SolventSolubility RatingEstimated Solubility (25°C)Technical Commentary
Aqueous Water (pH 7)High > 500 g/LForms a stable hydration shell. Ideal for stock solutions.
Polar Protic MethanolModerate ~20–50 g/LHigh dielectric constant (

) allows partial dissociation.
EthanolLow < 5 g/LSolubility drops distinctively compared to MeOH (similar to sodium benzoate behavior).
IsopropanolVery Low < 1 g/LSteric bulk hinders solvation of the sodium ion.
Polar Aprotic DMSOModerate/High ~50–100 g/LExcellent cation solvation; often used for NMR or concentrated reaction stocks.
DMF / NMPModerate ~10–30 g/LGood solubility but harder to remove than MeOH.
AcetoneVery Low < 1 g/LThe salt will likely oil out or form a gum rather than dissolve.
Ethers THFTrace < 0.1 g/LOften used as an antisolvent to precipitate the salt from aqueous/methanol mixtures.
1,4-DioxaneTrace < 0.1 g/LInsoluble.
Diethyl EtherInsoluble ~0 g/LStandard solvent for washing away non-polar impurities from the solid salt.
Chlorinated Dichloromethane (DCM)Insoluble ~0 g/LThe salt floats or sinks as a solid; no interaction.
ChloroformInsoluble ~0 g/LInsoluble.
Hydrocarbons Toluene / HexaneInsoluble ~0 g/LCompletely incompatible. Used to azeotropically remove water from the free acid, not the salt.

Critical Comparative Insight: The solubility profile closely mirrors Sodium Benzoate , which has a solubility of ~2.3 g/100g in Ethanol and is practically insoluble in ether. The added boronic acid group (-B(OH)₂) increases polarity slightly but does not overcome the lattice energy in non-polar solvents [1, 2].

Part 2: Mechanistic Analysis & Causality

To manipulate this compound effectively, researchers must understand the forces at play:

  • Ionic Lattice Energy vs. Solvation: The electrostatic attraction between the carboxylate anion (-COO⁻) and the sodium cation (Na⁺) is strong. Only solvents with a high dielectric constant (Water, DMSO) or strong hydrogen bond donors (MeOH) can disrupt this lattice.

  • Boronate-Carboxylate Interaction: In the ortho position, the boronic acid group can interact with the carboxylate. In the salt form, the carboxylate is deprotonated, reducing the likelihood of boroxine (anhydride) formation compared to the free acid. However, in protic solvents like MeOH, reversible esterification with the solvent can occur over time [3].

  • The "Antisolvent" Effect: Because the salt is insoluble in THF and Acetone, these solvents are critical for purification . Adding THF to a saturated aqueous/methanol solution of the salt will force it to precipitate as a highly pure crystalline solid.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol if you require precise solubility data for a specific solvent mixture (e.g., a binary Water/THF system).

Materials: 2-Carboxyphenylboronic acid sodium salt (dried), 0.45 µm syringe filter, analytical balance.

  • Saturation: Add excess salt (approx. 200 mg) to 2.0 mL of the target solvent in a sealed vial.

  • Equilibration: Vortex for 30 seconds, then sonicate for 10 minutes at the target temperature (e.g., 25°C). Allow to stand for 2 hours to ensure equilibrium.

    • Validation Check: Ensure solid remains at the bottom. If all solid dissolves, add more and repeat.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE (for organics) or PES (for aqueous) filter into a tared vial.

  • Evaporation: Weigh the vial + solution. Evaporate the solvent (vacuum oven or nitrogen stream).

  • Quantification: Weigh the dry residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate).

Protocol B: In-Situ Salt Preparation for Suzuki Coupling

Instead of isolating the salt, generate it in the reaction vessel to bypass solubility issues.

  • Charge: Add 2-carboxyphenylboronic acid (free acid, 1.0 equiv) to the reaction vessel.

  • Solvent: Add the reaction solvent (e.g., Dioxane/Water 4:1).

  • Base Activation: Add Na₂CO₃ or NaOH (2.0–3.0 equiv).

    • Mechanism: The base deprotonates the carboxylic acid in situ, generating the sodium salt species which immediately dissolves in the aqueous phase of the mixture, becoming active for transmetallation.

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic gate helps researchers select the correct solvent system based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: 2-Carboxyphenylboronic Acid Sodium Salt Goal Define Goal Start->Goal Reaction Suzuki/Coupling Reaction Goal->Reaction Purification Purification/Isolation Goal->Purification Analysis NMR/Analysis Goal->Analysis SolventSystem Select Solvent System Reaction->SolventSystem Dissolve Dissolve in Min. Water/MeOH Purification->Dissolve NMRSolvent D2O or DMSO-d6 Analysis->NMRSolvent Biphasic Biphasic System (Toluene/Water or DCM/Water) SolventSystem->Biphasic Monophasic Polar Monophasic (MeOH, DMF, or DMSO) SolventSystem->Monophasic Note1 Salt resides in Aqueous Phase. Requires Phase Transfer Catalyst (e.g., TBAB) if electrophile is non-polar. Biphasic->Note1 Precipitate Add Antisolvent (THF, Acetone, or Et2O) Dissolve->Precipitate Filter Filter & Wash (Remove non-polar impurities) Precipitate->Filter

Caption: Decision tree for solvent selection based on process goals. Green nodes indicate optimal solubility states; Red nodes indicate insolubility used for precipitation.

References

  • Sigma-Aldrich. 2-Carboxyphenylboronic acid Product Specification. Accessed 2024. Link

  • National Institute of Health Sciences (Japan). Sodium Benzoate Solubility Profile. The Japanese Pharmacopoeia.[1] Link

  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. Link

  • BenchChem. Solubility of Phenylboronic Acid Derivatives. Technical Guide, 2025. Link

Sources

CAS number and chemical identifiers for 2-carboxyphenyl-boronic acid sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number and Chemical Identifiers for 2-Carboxyphenyl-boronic Acid Sodium Salt Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Structural Dynamics, Synthesis, and Bio-Analytical Applications[1]

Chemical Identity & Core Identifiers

In the domain of organoboron chemistry, 2-carboxyphenylboronic acid sodium salt represents a critical, albeit sterically complex, building block.[1] Unlike its meta (3-) or para (4-) counterparts, the ortho positioning of the carboxylic acid group relative to the boronic acid moiety introduces unique intramolecular interactions—specifically the formation of cyclic anhydrides (boronophthalides) in the free acid form.[1] The sodium salt form is strategically employed to enforce water solubility and maintain the open-chain carboxylate structure required for specific biological sensing and cross-coupling functionalities.[1]

Key Chemical Identifiers
Identifier TypeValueTechnical Context
CAS Number (Sodium Salt) 914454-08-3 Specific registry for the sodium salt form.[1][2][3][4][]
CAS Number (Parent Acid) 149105-19-1 Often cited in literature; refers to the protonated form.[1]
Chemical Name Sodium 2-boronobenzoateIUPAC systematic naming convention.[1]
Molecular Formula C₇H₆BNaO₄Assumes monosodium carboxylate salt stoichiometry.
Molecular Weight ~187.92 g/mol Based on monosodium salt. Parent acid MW is 165.[6]94.
SMILES [Na+].[O-]C(=O)c1ccccc1B(O)ODescribes the ionic salt structure.[1]
Appearance White to off-white powderHygroscopic; store under inert atmosphere.[1]
Structural Dynamics: The Ortho-Effect & Equilibrium

Expert Insight: The utility of this compound is dictated by the equilibrium between its open and cyclic forms.[1] In the free acid state (pH < 4), 2-carboxyphenylboronic acid undergoes rapid dehydration to form a cyclic anhydride known as a boronophthalide (or 1-hydroxy-3H-2,1-benzoxaborol-3-one).[1] This cyclic form is lipophilic and less reactive in aqueous sensing applications.

The Role of the Sodium Salt: Conversion to the sodium salt (pH > 8) neutralizes the carboxylic acid, preventing cyclization. This "locks" the molecule in its open, hydrophilic phenylboronate form, which is essential for:

  • Aqueous Solubility: Enabling use in physiological buffers (PBS) for glucose sensing.[1]

  • Diol Binding: The tetrahedral boronate anion (formed at higher pH) binds 1,2-diols (like glucose) with higher affinity than the trigonal planar form.

Visualization: Structural Equilibrium Pathway

Equilibrium Cyclic Cyclic Anhydride (Boronophthalide) Hydrophobic / Inactive OpenAcid Open Free Acid (2-Carboxyphenylboronic acid) Transient Species Cyclic->OpenAcid Hydrolysis (+H2O) OpenAcid->Cyclic Dehydration (-H2O) Acidic pH Salt Sodium Salt (Open Carboxylate Form) Hydrophilic / Active OpenAcid->Salt +NaOH (Neutralization) pH > 7.0 Salt->OpenAcid +HCl (Protonation)

Caption: The pH-dependent equilibrium. The sodium salt prevents the formation of the inactive cyclic anhydride, ensuring the availability of the boronic acid group for binding.

Applications & Mechanisms
A. Glucose Sensing (Non-Enzymatic)

The sodium salt of 2-carboxyphenylboronic acid is a pivotal ligand in the development of optical and electrochemical glucose sensors.

  • Mechanism: The boronic acid moiety forms a reversible cyclic ester with the cis-1,2-diol groups of glucose.[1]

  • Why Ortho-Substitution Matters: The ortho-carboxylate group can participate in intramolecular B–O interactions or act as a local proton acceptor, tuning the pKa of the boronic acid.[1] This lowers the operational pH closer to physiological levels (pH 7.4) compared to unsubstituted phenylboronic acid (pKa ~8.8).[1]

  • Signal Transduction: Binding induces a charge shift (neutral to anionic) or a conformational change in a polymer matrix (e.g., hydrogel swelling), which is read as an optical or electrical signal.[1]

B. Suzuki-Miyaura Cross-Coupling

Historically, ortho-substituted boronic acids are difficult coupling partners due to steric hindrance and protodeboronation (loss of the boron group).[1]

  • Challenge: The bulky carboxyl group at the C2 position hinders the approach of the Palladium(II) catalyst during the transmetallation step.

  • Solution: The sodium salt form improves solubility in aqueous/organic biphasic systems (e.g., Water/Toluene), allowing for the use of phase-transfer catalysts or specific water-soluble ligands to facilitate the reaction.[1]

Experimental Protocols
Protocol 1: Preparation of 2-Carboxyphenylboronic Acid Sodium Salt Stock (for Sensing)

Use this protocol to generate a stable, active stock solution for hydrogel fabrication or binding assays.[1]

  • Weighing: Accurately weigh 166 mg (1.0 mmol) of 2-carboxyphenylboronic acid (parent acid) into a scintillation vial.

  • Dissolution & Neutralization:

    • Add 8.0 mL of deionized water (Milli-Q).[1] The solid will likely remain insoluble (cyclic form).

    • Slowly add 1.0 mL of 1.0 M NaOH (1.0 equiv) while stirring.

    • Observation: The solution should turn clear as the salt forms and the ring opens.

  • pH Adjustment: Check pH. It should be ~8-9. If intended for physiological assay, buffer with PBS to pH 7.4.

  • Filtration: Filter through a 0.22 µm PES syringe filter to remove any unreacted anhydride traces.

  • Storage: Use immediately or lyophilize to obtain the stable sodium salt powder (CAS 914454-08-3).[1]

Protocol 2: Sterically Hindered Suzuki Coupling

Optimized for ortho-substituted boronic acids.[1]

  • Reagents:

    • Aryl Bromide (1.0 equiv)[1]

    • 2-Carboxyphenylboronic acid sodium salt (1.5 equiv)[1]

    • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (SPhos is crucial for hindered substrates).[1]

    • Base: K₃PO₄ (3.0 equiv).[1]

    • Solvent: Toluene/Water (10:1).[1]

  • Procedure:

    • Charge a reaction tube with the aryl bromide, boronic acid salt, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed Toluene/Water solvent mixture via syringe.

    • Heat to 100°C for 12–24 hours.

    • Note: The use of the sodium salt allows for a cleaner aqueous workup; the product (biaryl carboxylic acid) will remain in the aqueous phase at high pH, while non-polar byproducts can be washed away with organics before acidification.

Visualization: Glucose Sensing Workflow

This diagram illustrates the mechanism by which the sodium salt detects glucose concentrations.

GlucoseSensing Sensor Sensor Matrix (Hydrogel + 2-Carboxy-PBA Salt) Binding Reversible Binding Event Formation of Cyclic Boronate Ester Sensor->Binding Exposure Glucose Glucose (Analyte) (cis-1,2-diol) Glucose->Binding Diffusion Charge Charge State Change (Neutral -> Anionic) Binding->Charge pKa Shift Signal Readout Signal (Swelling / Fluorescence / Current) Charge->Signal Transduction

Caption: Mechanism of glucose detection. The binding event alters the charge state of the boronic acid, triggering a measurable physical response in the sensor matrix.

References
  • Sigma-Aldrich. 2-Carboxyphenylboronic acid Product Specification & Safety Data Sheet.[1] Retrieved from [1]

  • BoronPharm. 2-Carboxyphenyl-boronic acid sodium salt (CAS 914454-08-3) Technical Data.[1][2][3] Retrieved from [1]

  • Wang, D., et al. (2002). "A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application."[1] Synlett.

  • Bull, S. D., et al. (2013). "Boronic acid-based sensing of glucose and other saccharides."[1] Accounts of Chemical Research.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Methodological & Application

Harnessing the Directing Power of 2-Carboxyphenyl-boronic Acid Sodium Salt in Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides an in-depth guide to the use of 2-carboxyphenyl-boronic acid and its corresponding sodium salt in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will explore the unique mechanistic advantages conferred by the ortho-carboxylic acid moiety, present detailed experimental protocols, and discuss the broad applications of this versatile reagent in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2][4]

Introduction: Beyond a Standard Boronic Acid

The Suzuki-Miyaura reaction has become an indispensable tool for the synthesis of biaryls, styrenes, and polyenes, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][5] The reaction's success is predicated on the mild reaction conditions, tolerance to a wide array of functional groups, and the low toxicity of the boron-containing byproducts.[2]

While a vast library of boronic acids and their derivatives are commercially available, 2-carboxyphenyl-boronic acid presents a unique set of properties that can be leveraged to enhance reaction outcomes. The presence of a carboxylic acid group at the ortho position introduces a powerful directing group and alters the electronic and steric environment of the boronic acid, leading to distinct reactivity profiles. Furthermore, the sodium salt of 2-carboxyphenyl-boronic acid offers improved solubility in certain solvent systems, enhancing its utility in various applications.[6]

Mechanistic Insights: The Advantage of the Ortho-Carboxy Group

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The use of 2-carboxyphenyl-boronic acid introduces a notable deviation from the standard mechanism, primarily during the transmetalation step.

The Catalytic Cycle

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product and regenerates the active Pd(0) catalyst.[3][7]

The Role of the Ortho-Carboxy Group in Transmetalation

The transmetalation step is often rate-limiting and is significantly influenced by the nature of the boronic acid and the base employed.[8] In the case of 2-carboxyphenyl-boronic acid, the ortho-carboxylic acid group can act as an intramolecular base or coordinating group, facilitating the transfer of the aryl group to the palladium center. This can lead to faster reaction rates and higher yields, especially in challenging coupling reactions involving sterically hindered substrates.

Formation of a Benzoxaborolone Adduct

Interestingly, 2-carboxyphenylboronic acid has been found to exist in a cyclized form as a benzoxaborolone adduct.[9] This intramolecular esterification enhances the oxidative stability of the boronic acid, a significant advantage over many simple boronic acids which are prone to protodeboronation and oxidation under reaction conditions.[9][10] This increased stability can lead to more reproducible results and lower catalyst loadings.

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura coupling cycle.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and reaction scales.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions.[11]

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the success of the reaction.[12][13] For couplings involving 2-carboxyphenyl-boronic acid, common catalysts include Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), or pre-formed palladium catalysts.[1][14]

  • Base: A variety of inorganic bases can be used, such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. The choice of base can significantly impact the reaction rate and yield.[15]

Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with 2-Carboxyphenyl-boronic acid Sodium Salt

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, 2-Carboxyphenyl-boronic acid sodium salt, and Base in a reaction vessel B Add Palladium Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Degas the reaction mixture C->D E Heat the reaction to the desired temperature with stirring D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool the reaction to room temperature F->G H Quench the reaction (e.g., with water) G->H I Extract with an organic solvent H->I J Dry the organic layer and concentrate I->J K Purify the crude product by column chromatography or recrystallization J->K

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Carboxyphenyl-boronic acid sodium salt (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-carboxyphenyl-boronic acid sodium salt (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL) under an argon atmosphere.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining 1,4-dioxane (3 mL) and water (1 mL) to the reaction mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Tabulated Data: Reaction Parameters and Their Influence

ParameterTypical Range/OptionsInfluence on Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄The choice of precursor affects the formation of the active Pd(0) species.[13]
Ligand Buchwald-type phosphines (SPhos, XPhos), PPh₃Bulky, electron-rich ligands generally improve catalyst performance, especially for challenging substrates.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The strength and solubility of the base influence the rate of transmetalation.[15]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixturesThe solvent system affects the solubility of reagents and the stability of the catalyst.[3]
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[12]
Boronic Acid Equiv. 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.

Applications in Drug Discovery and Materials Science

The ability to synthesize complex biaryl structures makes the Suzuki-Miyaura coupling with 2-carboxyphenyl-boronic acid a valuable tool in several fields.

  • Drug Discovery: Many pharmaceutical compounds contain biaryl scaffolds.[2] The use of 2-carboxyphenyl-boronic acid allows for the introduction of a carboxylic acid handle, which can be further functionalized or can serve as a key pharmacophore for interacting with biological targets.[16][17]

  • Materials Science: The synthesis of conjugated organic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors often relies on the construction of extended π-systems. The Suzuki-Miyaura coupling is a primary method for achieving this, and the use of functionalized boronic acids like 2-carboxyphenyl-boronic acid enables the fine-tuning of material properties.[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, poor quality reagents or solvents, incorrect base.Use a fresh catalyst, ensure a properly inert atmosphere, use high-purity reagents and anhydrous solvents, screen different bases.[18]
Protodeboronation Presence of water or protic sources, prolonged reaction times at high temperatures.Use anhydrous conditions, minimize reaction time, consider using the more stable benzoxaborolone form.[10]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent.Thoroughly degas the reaction mixture, use a Pd(0) source or a precatalyst that readily forms Pd(0).[3]
Difficulty in Purification Residual palladium catalyst, boronic acid byproducts.Filter the crude product through a plug of silica gel or celite to remove palladium, perform an aqueous wash to remove water-soluble boron species.

Conclusion

2-Carboxyphenyl-boronic acid sodium salt is a highly effective and versatile reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions. The presence of the ortho-carboxylic acid group provides significant mechanistic advantages, including enhanced stability through the formation of a benzoxaborolone adduct and potential intramolecular assistance in the transmetalation step. These features often translate to improved reaction efficiency, broader substrate scope, and greater reproducibility. By understanding the underlying principles and following robust experimental protocols, researchers can effectively harness the power of this unique building block to accelerate the synthesis of complex molecules for a wide range of applications.

References

  • Buchwald, S. L., & Martin, R. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 50(36), 8490-8493. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Arborpharm. (n.d.). Cas No. 149105-19-1 2-Carboxyphenylboronic acid. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1296. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]

  • Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214. [Link]

  • Google Patents. (n.d.).
  • Beilstein-Institut. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2238-2247. [Link]

  • American Chemical Society. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 84(15), 9789-9794. [Link]

  • MDPI. (2023, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 13(8), 1167. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2017). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]

  • DSpace@MIT. (2014). Catalytic and Biological Applications of Benzoxaborolones. [Link]

  • National Center for Biotechnology Information. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 5, 16999. [Link]

  • ChemSrc. (n.d.). 2-carboxyphenylboronic acid. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8881-8895. [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • National Center for Biotechnology Information. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3309. [Link]

  • Google Patents. (n.d.). Preparation method of p-carboxyphenylboronic acid.
  • BoronPharm. (n.d.). 914454-08-3 | 2-Carboxyphenyl-boronic acid sodium salt. [Link]

  • Journal of Applied Pharmaceutical Science. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-016. [Link]

  • ResearchGate. (2007). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • Chemical.AI. (2023, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]

Sources

Application Notes and Protocols for Catalyst and Ligand Screening in Reactions with 2-Carboxyphenylboronic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges and Opportunities of a Unique Boronic Acid

2-Carboxyphenylboronic acid (2-CPBA) and its corresponding sodium salt are invaluable reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The presence of both a carboxylic acid (or carboxylate) and a boronic acid moiety on the same aromatic ring imparts unique reactivity and presents specific challenges that necessitate careful optimization of catalytic systems.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective screening of catalysts and ligands for efficient reactions involving 2-carboxyphenylboronic acid sodium salt. We will delve into the mechanistic considerations that underpin catalyst selection and provide detailed, field-proven protocols for high-throughput screening and data analysis, enabling the rapid identification of optimal reaction conditions.

The ortho-relationship of the carboxyl and boronyl groups in 2-CPBA is not merely a structural feature; it fundamentally influences the molecule's properties. 2-CPBA predominantly exists in a cyclized benzoxaborolone form, a feature that significantly enhances its oxidative stability compared to other arylboronic acids. This increased stability is a considerable advantage in complex reaction mixtures. However, the steric bulk of the ortho-substituent and its electronic properties can pose significant hurdles in the critical transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] Furthermore, the carboxylate group of the sodium salt can potentially interact with the metal center of the catalyst, influencing its activity and selectivity. These unique characteristics underscore the importance of a systematic approach to catalyst and ligand screening to unlock the full synthetic potential of this versatile building block.

Pillar 1: The Rationale Behind Catalyst and Ligand Selection

A successful high-throughput screening (HTS) campaign is not a random walk through chemical space but a well-designed experiment grounded in mechanistic understanding. For the Suzuki-Miyaura coupling of 2-carboxyphenylboronic acid sodium salt, the choice of palladium precatalyst and, most critically, the ancillary ligand, will dictate the reaction's success.

The Palladium Precatalyst: A Foundation for Activity

Modern palladium precatalysts are designed for air and moisture stability, and for their efficient generation of the active Pd(0) species in situ. For high-throughput screening, it is advantageous to use well-defined, commercially available precatalysts to ensure reproducibility. Some of the most effective palladium precatalysts for challenging cross-coupling reactions include:

  • Palladacycles: These are highly stable and active catalysts. Third-generation (G3) Buchwald palladacycles, such as XPhos Pd G3 and SPhos Pd G3, are particularly effective for sterically hindered substrates.

  • Pd(OAc)₂ and Pd₂(dba)₃: While not as sophisticated as palladacycles, these are cost-effective and widely used palladium sources. Their effectiveness is highly dependent on the choice of ligand.

The Ligand: The Key to Unlocking Reactivity and Selectivity

The ligand is arguably the most critical component in overcoming the challenges posed by 2-CPBA. The ideal ligand should:

  • Promote Oxidative Addition: The ligand should be electron-rich to facilitate the oxidative addition of the aryl halide to the Pd(0) center.

  • Facilitate Transmetalation: This is often the rate-limiting step for sterically hindered boronic acids. Bulky ligands can create a coordinatively unsaturated palladium center, which is more receptive to the boronic acid.

  • Promote Reductive Elimination: The ligand's steric and electronic properties also influence the final, product-forming step of the catalytic cycle.

Based on these principles, the following classes of ligands are prime candidates for a screening library for reactions with 2-CPBA sodium salt:

  • Bulky, Electron-Rich Monodentate Phosphines (Buchwald-type Ligands): Ligands such as XPhos, SPhos, and RuPhos are the gold standard for challenging Suzuki-Miyaura couplings. Their steric bulk and electron-donating properties are well-suited to accommodate the ortho-substituted 2-CPBA.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often exhibit high stability and activity. They are excellent alternatives to phosphine ligands and have shown promise in the coupling of sterically hindered aryl chlorides.[4]

  • Bidentate Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective, although their performance with highly hindered substrates may be variable.

Pillar 2: A Self-Validating High-Throughput Screening Protocol

This protocol is designed for a 96-well plate format, allowing for the parallel screening of multiple catalysts, ligands, bases, and solvents. The use of an internal standard is crucial for accurate quantification of product formation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis stock_solutions Prepare Stock Solutions: - Aryl Halide - 2-CPBA Sodium Salt - Internal Standard dispense_reagents Dispense Reagents into Reaction Plate: - Base - Solvent - Aryl Halide Stock - 2-CPBA Sodium Salt Stock - Internal Standard Stock stock_solutions->dispense_reagents catalyst_plate Prepare Catalyst/Ligand Plate: - Dispense Catalyst/Ligand Combinations add_catalyst Add Catalyst/Ligand Solutions catalyst_plate->add_catalyst dispense_reagents->add_catalyst seal_and_heat Seal Plate and Heat with Stirring add_catalyst->seal_and_heat quench_and_filter Quench, Dilute, and Filter seal_and_heat->quench_and_filter hplc_gcms Analyze by HPLC or GC-MS quench_and_filter->hplc_gcms data_processing Data Processing and Visualization hplc_gcms->data_processing

Caption: High-throughput screening workflow for catalyst and ligand optimization.

Step-by-Step Protocol

1. Preparation of Stock Solutions and Catalyst/Ligand Plate:

  • Aryl Halide Stock Solution: Prepare a 0.5 M solution of the aryl halide in a suitable solvent (e.g., dioxane or toluene).

  • 2-Carboxyphenylboronic Acid Sodium Salt Stock Solution: Prepare a 0.6 M solution of 2-carboxyphenylboronic acid sodium salt in a suitable solvent. Due to its ionic nature, a polar aprotic solvent like DMF or NMP, or a mixture with water, may be necessary for solubilization.

  • Internal Standard Stock Solution: Prepare a 0.1 M solution of a suitable internal standard (e.g., biphenyl or 1,3,5-trimethoxybenzene) in the same solvent as the aryl halide.

  • Catalyst/Ligand Plate: In a 96-well plate, dispense the desired palladium precatalysts and ligands. If using solid catalysts and ligands, pre-weigh them into the wells. Alternatively, prepare stock solutions of the catalysts and ligands and dispense them.

2. Reaction Setup (in a 96-well reaction block):

  • To each well, add the desired base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃).

  • Dispense the chosen solvent into each well. A variety of solvents should be screened, including toluene, dioxane, THF, and 2-methyl-THF.

  • Add the aryl halide stock solution to each well.

  • Add the 2-carboxyphenylboronic acid sodium salt stock solution to each well.

  • Add the internal standard stock solution to each well.

  • Add the catalyst/ligand solutions from the prepared plate to the corresponding wells of the reaction block.

  • Seal the reaction block with a pierceable cap mat.

  • Place the reaction block on a heated stirring plate and run the reactions at the desired temperature (e.g., 80-120 °C) for a set time (e.g., 12-24 hours).

3. Workup and Analysis:

  • After the reaction is complete, allow the reaction block to cool to room temperature.

  • Quench the reactions by adding a small amount of water to each well.

  • Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate).

  • Filter the contents of each well through a plug of silica gel to remove the catalyst and base.

  • Analyze the filtrate by HPLC or GC-MS.

Data Analysis and Interpretation

The primary output from the HPLC or GC-MS analysis will be peak areas for the starting material, product, and internal standard.

  • Calculate the Response Factor (RF) for the Product:

    • Prepare a standard solution containing known concentrations of the product and the internal standard.

    • Analyze this standard solution by HPLC or GC-MS.

    • Calculate the RF using the following formula: RF = (Area_product / Concentration_product) / (Area_IS / Concentration_IS)

  • Calculate the Yield for Each Reaction:

    • For each well, use the following formula to calculate the yield: Yield (%) = (Area_product / Area_IS) * (Concentration_IS / Initial_Concentration_Aryl_Halide) * (1 / RF) * 100

  • Data Visualization:

    • Organize the calculated yields in a spreadsheet.

    • Use heatmaps to visualize the performance of different catalyst/ligand/base/solvent combinations. This provides a quick and intuitive way to identify "hotspots" of high reactivity.

Table 1: Example Data from a Catalyst and Ligand Screen

WellCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
A1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene85
A2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene78
A3Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene81
B1XPhos Pd G3 (2)-K₃PO₄Toluene92
B2SPhos Pd G3 (2)-K₃PO₄Toluene88
C1Pd(OAc)₂ (2)cataCXium A (4)Cs₂CO₃Dioxane65
D1XPhos Pd G3 (2)-K₂CO₃Toluene75
E1XPhos Pd G3 (2)-K₃PO₄2-MeTHF89

Pillar 3: Mechanistic Insights and Troubleshooting

A deep understanding of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting and further optimization.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Ar'-B(OR)3^- Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X BoronicAcid Ar'-B(OR)3^- Base Base BoronicAcidNeutral Ar'-B(OH)2 BoronicAcidNeutral->BoronicAcid + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The Critical Role of the Base

The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5] For 2-carboxyphenylboronic acid sodium salt, the carboxylate is already present, but an additional base is generally required to facilitate the formation of the active boronate. The choice of base can significantly impact the reaction rate and yield. Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often preferred for challenging couplings.

Troubleshooting Common Issues
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precatalyst is of good quality and that the active Pd(0) species is being generated. The choice of ligand is critical here.

    • Inefficient Transmetalation: This is a common issue with sterically hindered boronic acids. Screen a wider range of bulky, electron-rich ligands. Consider higher reaction temperatures or longer reaction times.

    • Poor Solubility: The 2-carboxyphenylboronic acid sodium salt may have limited solubility in non-polar solvents. Experiment with more polar aprotic solvents like DMF or NMP, or solvent mixtures containing water.

  • Protodeborylation:

    • This is an undesired side reaction where the boronic acid is converted back to the corresponding arene. It is often promoted by high temperatures and the presence of water.

    • To mitigate this, use the mildest possible reaction conditions that still afford a good yield. The use of more stable boronic esters (e.g., pinacol esters) can also be considered, though this would require an additional synthetic step.

  • Homocoupling of the Boronic Acid:

    • This side reaction can occur in the presence of oxidants. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

Conclusion

The successful application of 2-carboxyphenylboronic acid sodium salt in cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. A systematic and well-designed high-throughput screening approach, grounded in a solid understanding of the underlying reaction mechanism, is the most efficient path to identifying optimal reaction conditions. By leveraging the protocols and insights provided in this application note, researchers can accelerate their discovery and development efforts, unlocking the full potential of this versatile and valuable synthetic building block.

References

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). [Source Not Available]
  • Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). Chemistry – A European Journal. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Organic & Biomolecular Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. (2009). Organic Letters. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. (n.d.). PolyU Institutional Research Archive. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Source Not Available]
  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2016). Organic Letters. [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). The Journal of Organic Chemistry. [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. (2020). Molecules. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry. [Link]

Sources

Navigating the Safe Use of 2-Carboxyphenylboronic Acid Sodium Salt: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 2-carboxyphenylboronic acid sodium salt. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their laboratories. By understanding the inherent properties and potential hazards of this compound, and by adhering to the robust protocols outlined herein, users can mitigate risks and ensure a safe and compliant laboratory environment.

Introduction: Understanding the Compound

2-Carboxyphenylboronic acid and its derivatives are of significant interest in organic synthesis and medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1] The sodium salt of 2-carboxyphenylboronic acid, while sharing the fundamental reactivity of the parent acid, possesses distinct physical properties, such as increased solubility in polar solvents, which may also be indicative of a greater propensity for moisture absorption (hygroscopicity).

This guide emphasizes a proactive approach to safety, grounded in a thorough understanding of the compound's characteristics and the implementation of meticulous laboratory practices.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Table 1: Hazard Summary for Phenylboronic Acid Derivatives

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irritant (Category 2)Wear protective gloves and clothing. Wash hands thoroughly after handling.[2]
Causes serious eye irritationEye Irritant (Category 2A)Wear eye and face protection, such as chemical safety goggles or a face shield.[2][3]
May cause respiratory irritationSTOT SE (Category 3)Avoid breathing dust. Use only in a well-ventilated area or in a chemical fume hood.[2]
Potential for HygroscopicityNot formally classifiedStore in a tightly sealed container in a dry environment. Handle in a controlled, low-humidity environment when possible.

Personal Protective Equipment (PPE): The Last Line of Defense

The use of appropriate PPE is mandatory when handling 2-carboxyphenylboronic acid sodium salt.[4] PPE should be viewed as the final barrier to exposure after engineering and administrative controls have been implemented.[5]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over safety glasses when there is a risk of splashing.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are recommended. Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[2]

  • Skin and Body Protection: A flame-resistant laboratory coat, fully buttoned, is required. Full-length pants and closed-toe shoes must be worn in the laboratory at all times.[6]

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required. If dust is generated outside of a fume hood, a NIOSH-approved respirator should be used.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize exposure and maintain the integrity of 2-carboxyphenylboronic acid sodium salt.

Handling
  • Engineering Controls: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4]

  • Minimizing Dust: Minimize the generation and accumulation of dust during handling.[7] Use gentle pouring techniques and avoid dropping containers of the powder.[8]

  • Hygroscopicity Considerations: Due to the potential for hygroscopicity, handle the powder in a controlled, low-humidity environment, such as a glove box, when possible.[9] Always use dry utensils and weigh the powder as quickly as possible. Immediately and securely reseal the container after use.[9]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly before breaks and immediately after handling the product.[2][6]

Storage
  • Container: Store in a tightly sealed, moisture-proof container in a cool, dry, and dark place.[9]

  • Environment: Maintain a controlled storage environment with a relative humidity below 50% and a temperature between 15°C and 25°C (59°F–77°F).[8][10]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.[8]

  • Stock Rotation: Employ a "First-In, First-Out" (FIFO) system to prevent the long-term degradation of older stock.[8]

Spill and Emergency Procedures

A quick and informed response to a chemical spill is crucial to mitigate potential harm.

Minor Spill Cleanup Protocol (Solid)

This protocol is for small spills (up to 0.5 kilograms) of limited toxicity that can be managed by trained laboratory personnel.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain the Spill: Prevent the powder from spreading.

  • Clean Up:

    • Carefully sweep or vacuum up the material, avoiding the generation of dust.[3] Use a HEPA-filtered vacuum if available.[11]

    • Place the spilled material into a designated, sealable container for hazardous waste.[3]

  • Decontaminate the Area:

    • After the bulk of the material is removed, wet a spill pad with water and wipe the area down.[12]

    • Follow with a final wipe using a wet paper towel.[12]

    • Place all cleaning materials into the hazardous waste container.[13]

  • Dispose of Waste: Seal and label the waste container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[13]

  • Report the Incident: Report the spill to your supervisor.[13]

Major Spill

In the event of a large spill, or if there is any doubt about the ability to handle the spill safely, evacuate the area and contact your institution's emergency response team.

Waste Disposal

2-carboxyphenylboronic acid sodium salt and its derivatives should be managed as hazardous waste.[13]

  • Solid Waste: Contaminated solid materials such as gloves, weighing paper, and paper towels should be collected in a designated, sealable container for solid hazardous waste.[13]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealable container for liquid hazardous waste.[13]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[13] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[13]

Equipment Decontamination

All equipment that comes into contact with 2-carboxyphenylboronic acid sodium salt must be thoroughly decontaminated before reuse or storage.

  • Initial Cleaning: Begin by cleaning the equipment with a mild laboratory detergent and water to remove any visible residue.[14]

  • Chemical Decontamination: For non-sensitive surfaces, a 70% isopropyl alcohol solution can be used for disinfection.[14] Ensure adequate contact time as recommended for the disinfectant.

  • Rinsing: Thoroughly rinse the equipment with distilled or deionized water to remove any detergent or disinfectant residues.[14]

  • Drying: Allow the equipment to air-dry completely in a clean, dust-free environment to prevent recontamination.[14]

Visual Protocols and Workflows

To further clarify the procedures outlined in this guide, the following diagrams illustrate key workflows.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep1 Consult SDS and this Guide prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh Solid in Fume Hood prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling of 2-carboxyphenylboronic acid sodium salt.

Spill_Cleanup_Workflow start Minor Solid Spill Occurs alert Alert Personnel in the Area start->alert ppe Don PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain the Spill ppe->contain cleanup Sweep/Vacuum Powder into Waste Container contain->cleanup decon Decontaminate Spill Area cleanup->decon dispose Seal and Label Hazardous Waste decon->dispose report Report to Supervisor dispose->report end Cleanup Complete report->end

Caption: Step-by-step workflow for minor solid spill cleanup.

Conclusion

2-Carboxyphenylboronic acid sodium salt is a valuable tool in chemical research and development. By fostering a culture of safety and adhering to the detailed protocols within this guide, researchers can confidently and responsibly utilize this compound. The principles of understanding the hazards, utilizing appropriate protective measures, and following established procedures for handling, storage, and disposal are paramount to ensuring a safe and productive laboratory environment.

References

  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder - Benchchem. (n.d.).
  • Boron Trichloride. (n.d.). Standard Operating Procedure.
  • (2-Methylpropyl)boronic acid, 98%. (2005, October 3). Material Safety Data Sheet. Cole-Parmer.
  • (E)-(Hexen-1-yl)boronic acid. (n.d.). Apollo Scientific.
  • Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Personal protective equipment for handling Methylboronic acid pinacol ester-d3 - Benchchem. (n.d.).
  • Best Practices for Powder Storage and Handling. (2025, May 19). coatingAI.
  • Chemical Spill Clean-Up. (n.d.). TBEP Labs.
  • Chemical Spill procedure. (n.d.). UOW.
  • Spill Clean up Procedure. (n.d.). Safety & Risk Services.
  • 2-Carboxyphenylboronic acid. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS. ChemicalBook.
  • EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. (n.d.). University of Idaho.
  • A Quick Guide to Lab Equipment Decontamination. (2023, March 21). Microlit.
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Humidity controlled storage in pharmaceutical applications. (n.d.).
  • Decontamination of equipment. (n.d.). Infection Prevention Control.

Sources

2-carboxyphenyl-boronic acid sodium salt as a reagent in bioconjugation chemistry

[1][2][3]

Introduction & Mechanistic Advantage[2][3][4][5][6][7][8]

2-Carboxyphenylboronic acid (2-CPBA) is a specialized organoboron reagent that overcomes the primary limitation of conventional boronic acids: the requirement for basic pH.[1] Standard phenylboronic acid (pKa ~8.[1]8) is mostly trigonal (inactive) at pH 7.[1]4. In contrast, 2-CPBA possesses an ortho-carboxylic acid group that interacts intramolecularly with the boron center.[1]

The "Wulff-Type" Ortho-Effect

This interaction facilitates the formation of a cyclic benzoxaborolone species or stabilizes the tetrahedral boronate anion through hydrogen bonding or direct coordination.

  • Result: The pKa is significantly lowered (typically to ~5.5 – 6.5 depending on the derivative).

  • Benefit: High-affinity binding to cis-diols (sugars, catechols, ribonucleotides) and salicylhydroxamic acid (SHA) occurs directly in neutral aqueous buffers (PBS, pH 7.4), preserving protein structure and viability.[1]

Comparison of Boronic Acid Reagents
FeaturePhenylboronic Acid (PBA)2-Carboxyphenylboronic Acid (2-CPBA)2-Formylphenylboronic Acid (2-FPBA)
pKa ~8.8~5.5 – 6.5 (Low)~7.0
Physiological Binding Poor (Requires pH > 8.[1]5)Excellent (Active at pH 7.[1]4)Good
Primary Mechanism Intermolecular Lewis Acid-BaseIntramolecular "Wulff" Stabilization Iminoboronate formation (Lysine targeting)
Key Application Industrial separationsIn vivo glucose sensing, Glycoprotein capture N-terminal protein modification

Core Applications

A. Glucose-Responsive Hydrogels & Sensors

2-CPBA is the gold standard for creating "smart" insulin-delivery materials or continuous glucose monitors (CGMs) that operate at blood pH.[1] When conjugated to a polymer backbone (e.g., chitosan, polyallylamine), the 2-CPBA moieties reversibly crosslink with glucose. As glucose concentration rises, the equilibrium shifts, causing hydrogel swelling or fluorescence modulation.

B. Reversible Glycoprotein Enrichment (Affinity Chromatography)

Because 2-CPBA binds sialic acid and other glycans at neutral pH, it allows for the enrichment of glycoproteins from complex lysates without the harsh alkaline elution steps required by PBA columns.

C. Dynamic Covalent Assembly (SHA-Click Chemistry)

2-CPBA forms an exceptionally stable (yet reversible) complex with Salicylhydroxamic Acid (SHA) .[1] This pair serves as a bioorthogonal "click" system for assembling protein conjugates or immobilizing ligands.

Experimental Protocols

Protocol A: Conjugation of 2-CPBA to Amine-Containing Biomolecules (EDC/NHS Coupling)

Purpose: To functionalize a protein, peptide, or polymer with 2-CPBA moieties for subsequent glycan recognition.[1]

Note on Chemistry: Coupling the carboxyl group of 2-CPBA to an amine converts it into a 2-carboxamide-phenylboronic acid .[1] Crucially, the amide carbonyl oxygen retains the ability to coordinate with boron, maintaining the low pKa effect necessary for neutral pH binding.

Materials
  • Reagent: 2-Carboxyphenylboronic acid sodium salt.[1][2]

  • Target: Protein (e.g., BSA) or Polymer (e.g., Chitosan) with primary amines.[1]

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1][3]

  • Buffers:

    • Activation Buffer: 0.1 M MES, pH 5.5.

    • Coupling Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]

Step-by-Step Workflow
  • Activation (The "Zero-Length" Step):

    • Dissolve 2-CPBA (10 mg, ~50 µmol) in 1 mL of Activation Buffer .[1]

    • Add EDC (19 mg, 100 µmol) and NHS (11.5 mg, 100 µmol) to the solution.

    • Incubate for 15 minutes at Room Temperature (RT) to form the semi-stable NHS-ester.

    • Critical: Perform this step rapidly as the NHS-ester hydrolyzes over time.[1]

  • Conjugation:

    • Dilute the Target Molecule (e.g., 5 mg Protein) in 2 mL of Coupling Buffer . Ensure the buffer contains no primary amines (avoid Tris/Glycine).

    • Add the activated 2-CPBA/NHS mixture dropwise to the Target solution.

    • Incubate for 2–4 hours at RT with gentle agitation.

  • Purification:

    • Dialysis: Transfer reaction mixture to a dialysis cassette (MWCO appropriate for target). Dialyze against PBS (pH 7.4) for 24 hours at 4°C, changing buffer 3 times to remove unreacted boronic acid and byproducts.

    • Validation: Verify conjugation using Alizarin Red S (ARS) assay. The conjugate should cause a spectral shift/fluorescence change in ARS at pH 7.4.

Protocol B: Reversible Glycoprotein Capture Assay

Purpose: To capture and elute glycoproteins using a 2-CPBA functionalized support.[1]

Materials
  • Solid Phase: 2-CPBA functionalized beads (prepared via Protocol A on amine-beads).

  • Sample: Cell lysate or protein mixture containing glycoproteins (e.g., IgG, Ovalbumin).[4]

  • Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Physiological).

  • Elution Buffer: 100 mM Sorbitol or Mannitol in Binding Buffer (Competitive Elution).

Workflow
  • Equilibration: Wash 2-CPBA beads (100 µL slurry) 3x with Binding Buffer.

  • Capture:

    • Add Sample (200 µL) to beads.

    • Incubate for 30–60 mins at 4°C (to minimize protease activity).

    • Mechanism:[1][5][6][3][7] 2-CPBA binds sialic acid/mannose residues on the proteins.[1]

  • Wash: Spin down (2000 x g, 2 min) and remove supernatant. Wash beads 3x with Binding Buffer to remove non-specific binders.

  • Elution:

    • Add 100 µL Elution Buffer (Sorbitol/Mannitol).[1]

    • Incubate 15 mins at RT. The diol (sorbitol) outcompetes the glycoprotein for the boronic acid site.

    • Collect supernatant containing purified glycoproteins.

Mechanism & Visualization

The following diagram illustrates the equilibrium and the "Wulff-type" stabilization that permits neutral pH binding.

Gcluster_0Physiological pH (7.4)Compound2-CarboxyphenylBoronic AcidIntermediateBenzoxaborolone(Cyclic Form)Compound->Intermediate IntramolecularCyclization(pH < 7)ComplexStable BoronateEster ComplexCompound->Complex + Diol(pH 7.4)Intermediate->Complex Ring Opening+ BindingTargetDiol (Sugar/SHA)

Caption: At physiological pH, the ortho-carboxyl group stabilizes the boron center (often via a cyclic intermediate), significantly increasing affinity for diols compared to unsubstituted phenylboronic acid.[1]

Troubleshooting & Critical Parameters

ProblemPossible CauseSolution
Low Conjugation Yield Hydrolysis of NHS esterWork quickly during activation (Step 1); use dry solvents (DMSO) if solubility permits before adding to buffer.[1]
Precipitation 2-CPBA solubility limitThe sodium salt is water-soluble, but the activated NHS-ester is hydrophobic.[1] Use 10-20% DMSO in the activation step if needed.[1]
No Binding at pH 7.4 Buffer InterferenceAvoid Tris or Bicine buffers. These contain 1,2-aminoalcohols or diols that competitively bind boronic acids.[1] Use Phosphate, HEPES, or MES.
Irreversible Binding OxidationBoronic acids can oxidize to phenols by H2O2. Ensure buffers are degassed or fresh; avoid strong oxidants.[1]

References

  • Mechanism of Ortho-Stabilization

    • Title: Universal reaction mechanism of boronic acids with diols in aqueous solution.

    • Source:Chemistry – A European Journal, 2014.

    • URL:[Link]

  • Bioconjugation & SHA System

    • Title: Phenylboronic acid-salicylhydroxamic acid bioconjugates.[1][8][7][9] Polyvalent immobilization of protein ligands.

    • Source:Bioconjugate Chemistry, 2001.[7]

    • URL:[Link][1]

  • Glucose Sensing Applications

    • Title: Recent Progress in Diboronic-Acid-Based Glucose Sensors.[1]

    • Source:Sensors (MDPI), 2023.
    • URL:[Link][1][9]

  • Benzoxaborolone Chemistry

    • Title: Catalytic and Biological Applications of Benzoxaborolones.[5][10]

    • Source:MIT Theses, 2015.
    • URL:[Link][1]

Troubleshooting & Optimization

managing the effects of water on the stability and reactivity of 2-carboxyphenyl-boronic acid sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Managing Water Effects on 2-Carboxyphenylboronic Acid Sodium Salt

Introduction: The Water Paradox

As researchers, we often view water as a binary variable: a solvent to be added or a contaminant to be removed. However, for 2-carboxyphenylboronic acid sodium salt (2-CPBA-Na) , water is a functional switch.

Unlike simple phenylboronic acids, the ortho-carboxy group creates a unique intramolecular trap. In the absence of water (solid state), it tends to dehydrate into boroxines or close into a cyclic benzoxaborolone structure. In solution, water acts as a nucleophilic activator, opening these rings to reveal the reactive boronate species required for cross-coupling.

This guide addresses the specific stability and reactivity challenges posed by this equilibrium, providing actionable protocols to manage the "Water Paradox" in your experiments.

Module 1: Storage & Handling (Pre-Experiment)

The Issue: Users frequently report that 2-CPBA-Na "clumps" or hardens over time, raising concerns about purity and stoichiometry.

Expert Insight: The sodium salt is highly hygroscopic. However, moisture uptake does not necessarily indicate chemical degradation (protodeboronation). Instead, it often signals a shift in the physical equilibrium between the anhydride (boroxine) and the hydrated monomer . The "clumping" is a physical bridging phenomenon caused by surface hydration.

Troubleshooting Protocol: Assessing Material Integrity

ObservationLikely CauseActionable Step
Free-flowing powder Anhydrous / Low HydrateIdeal for use. Store in desiccator at 2–8°C.
Clumped / Sticky solid Surface HydrationDo not discard. Grind in a mortar under inert atmosphere. Verify by 1H NMR (see Module 3).
Discolored (Yellow/Brown) Oxidation / ProtodeboronationDiscard. Check for benzoic acid smell.

Critical Storage Rule: Store 2-CPBA-Na under argon at 2–8°C . Unlike standard boronic acids, the sodium salt’s ionic nature accelerates moisture absorption, which can alter the molecular weight (via hydration state) and throw off stoichiometric calculations.

Module 2: Reaction Optimization (During Experiment)

The Issue: In Suzuki-Miyaura couplings, 2-CPBA-Na can exhibit variable reactivity. Too little water prevents activation; too much can promote protodeboronation (C-B bond cleavage).

The Mechanism: The ortho-carboxy group coordinates to the boron, forming a cyclic benzoxaborolone species. This "locked" form is stable but unreactive toward transmetalation.

  • Activation: Base (OH⁻) and water are required to hydrolyze the B-O-C bond, opening the ring to form the active boronate species.

  • Competition: Once opened, the electron-withdrawing carboxylate group makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), yielding benzoic acid.

Visualization: The Activation Pathway

G Cyclic Cyclic Benzoxaborolone (Stable / Unreactive) Open Open Boronate Species (Active for Coupling) Cyclic->Open + H2O / Base (Ring Opening) Product Biaryl Product (Suzuki Coupling) Open->Product + Pd(II) / Ar-X (Transmetalation) Byproduct Benzoic Acid (Protodeboronation) Open->Byproduct + H2O / Heat (Hydrolysis)

Caption: The "Locked" cyclic form must be opened by base/water to react. Prolonged exposure without rapid coupling leads to protodeboronation.

Troubleshooting Guide: Optimizing Yields

  • Scenario A: Low Conversion (Starting Material Remains)

    • Diagnosis: The ring is not opening.

    • Fix: Increase water content in the solvent system (e.g., move from DMF to DMF:H₂O 4:1). Ensure the base is strong enough (e.g., K₃PO₄ or NaOH) to drive the equilibrium to the open form.

  • Scenario B: High Byproduct (Benzoic Acid formed)

    • Diagnosis: Protodeboronation is outcompeting transmetalation.

    • Fix: The "Slow Release" Strategy.[1][2]

      • Lower the reaction temperature (room temperature is often sufficient for this activated salt).

      • Use a precatalyst (e.g., XPhos Pd G2) that initiates rapid oxidative addition, consuming the open boronate as soon as it forms.

      • Reduce water concentration slightly to slow the rate of C-B cleavage, but do not eliminate it.

Module 3: Analytical Validation (Post-Experiment)

The Issue: Distinguishing between the cyclic starting material, the boroxine, and the deboronated byproduct is difficult with standard TLC.

Expert Protocol: 11B NMR Validation 11B NMR is the only definitive method to determine the speciation of boron.

SpeciesChemical Shift (approx.[1] ppm relative to BF₃·Et₂O)Notes
Cyclic Benzoxaborolone ~30 - 35 ppmBroad peak. Dominant at neutral/acidic pH.
Open Boronate (Anion) ~5 - 10 ppmSharp peak. Appears upon adding base (D₂O/NaOD).
Benzoic Acid (Byproduct) No Signal Boron is lost as boric acid (~19 ppm).

Self-Validating Check: Before running a large-scale reaction, dissolve a small amount of your 2-CPBA-Na in the planned solvent mixture (deuterated).

  • If you see a peak at ~30 ppm , the ring is closed (inactive).

  • Add base until the peak shifts to <10 ppm . This is your active window.

Frequently Asked Questions (FAQ)

Q1: Can I use anhydrous conditions (e.g., dry THF) to prevent protodeboronation? A: generally, no . While anhydrous conditions stop protodeboronation, they also prevent the ring-opening of the benzoxaborolone structure. You need at least stoichiometric water (or a hydroxide source like CsOH·H₂O) to activate the boron. A controlled amount of water (e.g., 5-10% v/v) is the "Goldilocks" zone.

Q2: My 2-CPBA-Na has turned into a hard rock. Is it dead? A: Likely not. It has formed a polymeric boroxine network.

  • Recovery: Dissolve it in a strong aqueous base (e.g., 1M NaOH). This will break the anhydride bonds and regenerate the open boronate salt. You can then use this solution directly in your coupling reaction.

Q3: Why is the sodium salt preferred over the free acid? A: The free acid (2-carboxyphenylboronic acid) is prone to spontaneous dehydration to form insoluble anhydrides. The sodium salt is more water-soluble and pre-neutralized, making it easier to dissolve in the aqueous-organic mixtures required for Suzuki coupling.

References

  • Boronic Acid Speciation & Benzoxaborolone Formation

    • Title: Boronic acid with high oxidative stability and utility in biological contexts.[3]

    • Source: Proceedings of the National Academy of Sciences (PNAS), 2021.[3]

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of (Hetero)
    • Source: Journal of the American Chemical Society (via Edinburgh Research Explorer), 2022.
    • URL:[Link]

  • Suzuki Coupling of Benzoxaboroles

    • Title: Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles.
    • Source: PubMed / NIH, 2025.
    • URL:[Link]

  • General Boronic Acid Stability

    • Title: The Boroxine–Boronic Acid Equilibrium.
    • Source: Journal of the American Chemical Society, 2025.
    • URL:[Link]

Sources

methods for removing boron-containing impurities from the final product

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that persistent, low-level impurities can be a significant bottleneck in synthetic chemistry, particularly in drug development where purity is paramount. Boron-containing reagents, especially boronic acids and their derivatives used in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, are notoriously difficult to remove from final products.[1][2]

This guide provides in-depth troubleshooting advice and practical protocols to address challenges related to boron impurity removal. We move beyond simple checklists to explain the chemical principles behind each method, empowering you to make informed decisions for your specific system.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the purification of compounds containing boron impurities.

Q1: My NMR and LCMS show a persistent impurity after a Suzuki reaction. How do I confirm it's boron-based and where do I start with removal?

A1: Initial Diagnosis and Strategy

Before attempting extensive purification, it's crucial to confirm the identity of the impurity. While NMR can sometimes show characteristic broad signals for boronic acids, they can be easily missed.

  • The Problem: The most common boron impurities are unreacted boronic acid (or its boroxine anhydride form) and byproducts from homo-coupling.[1][2] These species can be surprisingly difficult to separate from the desired product due to similar polarities or unexpected solubility. Protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond, is another common side reaction that can complicate purification.[2][3]

  • Initial Confirmation:

    • Mass Spectrometry: Look for masses corresponding to the starting boronic acid, its homo-coupled dimer, or the protodeborylated starting material.

    • ¹¹B NMR Spectroscopy: If available, this is a definitive technique for identifying and quantifying boron-containing species.

    • ICP-MS/ICP-OES: For Active Pharmaceutical Ingredients (APIs), Inductively Coupled Plasma Mass Spectrometry or Optical Emission Spectrometry is the gold standard for quantifying trace elemental boron.[4][5] These are highly sensitive methods essential for meeting regulatory limits.[4]

  • Starting Strategy: The most straightforward and often effective first step is a chemically-specific liquid-liquid extraction. Boronic acids are Lewis acids and their properties can be manipulated with pH. A basic wash is the recommended starting point.[6][7]

Q2: I performed a standard aqueous workup, but the boronic acid impurity remains in my organic layer. What went wrong and what is the correct protocol?

A2: Optimizing Liquid-Liquid Extraction

This is a very common issue. A simple water or brine wash is often insufficient.

  • The Causality: Boronic acids (R-B(OH)₂) are weakly acidic. To effectively move them into the aqueous phase, you must deprotonate them to form the much more polar and water-soluble anionic boronate salt, [R-B(OH)₃]⁻.[7][8] This is achieved by washing the organic solution with an aqueous base.

  • Self-Validating Protocol: Optimized Basic Wash for Boron Removal

    • Dissolution: Dissolve your crude product in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, Toluene).

    • Base Wash: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[6] Use a volume of aqueous base that is roughly 25-50% of your organic phase volume.

    • Agitation & Separation: Shake the funnel vigorously for 1-2 minutes to ensure complete acid-base reaction. Allow the layers to separate fully.

    • Drain & Repeat: Drain the lower aqueous layer. Repeat the base wash two more times to ensure exhaustive extraction of the boron species.

    • Neutralization & Final Wash: Wash the organic layer with water, followed by brine, to remove any residual base and inorganic salts.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Validation: Analyze a sample of the crude product by your preferred method (TLC, LCMS) to confirm the removal of the impurity before proceeding to further purification like chromatography.

Expert Tip: If your product is base-sensitive, consider alternative methods like using a scavenger resin. Conversely, if your product is acidic but the boronic acid impurity is not, an acidic wash can be used to protonate and extract your product into the aqueous phase, leaving the neutral boron species behind.[6]

Q3: My product and the boron impurity are co-eluting during silica gel chromatography. How can I improve the separation?

A3: Modifying Chromatographic Conditions

Co-elution is a frequent challenge, especially when the polarity of the product and the boronic acid are similar.

  • The Causality: Silica gel is acidic (pKa ~4-5) and can interact strongly with the Lewis acidic boron center, often leading to significant tailing and poor separation.[9] The choice of eluent is critical to modulate these interactions.

  • Troubleshooting Strategies:

    • Increase Eluent Polarity: A common mistake is using an eluent system that is not polar enough. Try a steeper gradient or a more polar solvent system, such as switching from Hexanes/Ethyl Acetate to Dichloromethane/Methanol, to better differentiate the components.[6]

    • Solvent Modifiers: Add a small amount (0.1-1%) of an acid or base to the eluent.

      • Acetic Acid: Can help to sharpen peaks of acidic compounds.

      • Triethylamine or Ammonia: Can deactivate the acidic sites on the silica, reducing tailing of basic compounds and potentially altering the retention of the boronic acid.[9]

    • Change the Stationary Phase: If silica gel fails, consider a different stationary phase. Alumina (basic or neutral) or reverse-phase (C18) chromatography can offer completely different selectivity.

    • Complexation: In some cases, adding a diol like pinacol to the crude mixture before loading can convert the boronic acid to its more non-polar boronate ester, which may elute differently from your product.

Q4: I need to remove trace amounts of boron to meet regulatory requirements for an API. What is the most effective method?

A4: Utilizing Scavenger Resins for High Purity

For pharmaceutical applications, achieving very low levels of elemental impurities is non-negotiable. Scavenger resins are an excellent tool for this purpose.[10][11]

  • The Causality: Boron scavenger resins are typically polystyrene-based polymers functionalized with groups that have a high affinity for boron, most commonly N-methylglucamine. This functional group contains multiple hydroxyls (a polyol) that selectively and covalently bind to boronic acids, forming a stable five- or six-membered cyclic boronate ester, thus sequestering the impurity from the solution onto the solid phase.[10]

  • Workflow: Boron Scavenging

    Scavenger_Workflow A Dissolve Crude Product in Suitable Solvent B Add Scavenger Resin (e.g., N-methylglucamine functionalized) A->B 1 C Stir or Shake Mixture (Allow time for binding) B->C 2 D Filter to Remove Resin (Boron impurity is bound to solid phase) C->D 3 E Concentrate Filtrate (Pure Product Solution) D->E 4

    Caption: General workflow for boron impurity removal using a scavenger resin.

  • Protocol: Using a Boron Scavenger Resin

    • Resin Selection: Choose a scavenger resin with a diol or polyol functional group, such as Purolite S108 or similar products.

    • Solvent Choice: Dissolve the crude product in a solvent in which the product is soluble but that does not interfere with the resin's binding mechanism (e.g., THF, DCM, Methanol).

    • Stoichiometry: Add the scavenger resin to the solution. A common starting point is to use 3-5 molar equivalents of the resin's functional group relative to the estimated amount of boron impurity.

    • Incubation: Stir or gently agitate the slurry at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of the impurity from the solution by TLC or LCMS.

    • Isolation: Filter the mixture through a simple filter paper or fritted funnel to remove the resin beads.

    • Rinse and Concentrate: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to yield the purified product.

    • Validation: Confirm the absence of boron in the final product using a highly sensitive technique like ICP-MS.[4]

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary strategies for removing boron impurities?

The main strategies can be categorized based on their underlying chemical or physical principles. The best choice depends on the specific properties of your desired compound and the impurity.

Method Underlying Principle Pros Cons Best For...
Liquid-Liquid Extraction pH-dependent solubility modification (acid-base chemistry).[7]Fast, inexpensive, scalable, good for bulk removal.Requires product to be stable to acid/base; can form emulsions.Initial workup after a reaction to remove the majority of boronic acid.
Chromatography Differential partitioning between a stationary and mobile phase.[9]High resolution, applicable to many compound types.Can be slow, uses large solvent volumes, potential for product loss on column.Separating compounds with different polarities that are not easily separated by extraction.
Recrystallization Difference in solubility between the product and impurity in a given solvent at different temperatures.[12][13]Can yield very high purity material, cost-effective at scale.Only works for solids; requires finding a suitable solvent system; can have low recovery.Purifying solid final products where impurities are present in small amounts.[14]
Scavenger Resins Covalent sequestration of the impurity onto a solid support.[10]Highly selective, simple filtration workup, excellent for trace removal.Resins can be expensive; may require longer reaction times.Final purification step for APIs to meet stringent purity requirements.[11][15]
Distillation / Volatilization Converting boron to a volatile form (e.g., trimethyl borate).[6][16]Effective for specific scenarios.Requires specific reagents (e.g., methanol/acid) and product stability to heat/acid.Specialized cases, often used in inorganic separations.[16]
FAQ 2: How do I choose the best purification method?

This decision tree can guide your initial choice. Often, a combination of methods (e.g., extraction followed by chromatography or recrystallization) is required.

Caption: Decision flowchart for selecting a primary boron removal strategy.

FAQ 3: What analytical techniques are best for detecting and quantifying residual boron?

The choice of analytical method depends on the required level of sensitivity.

  • Routine Monitoring (Qualitative/Semi-Quantitative):

    • TLC: Can be effective if the product and impurity have different Rf values. Staining with specific agents can visualize boron-containing spots.

    • LCMS: Excellent for tracking the disappearance of the impurity's mass peak during purification.

    • ¹H & ¹³C NMR: Can confirm the absence of impurity signals but is not very sensitive for low levels.

  • Definitive Identification & High-Sensitivity Quantification:

    • ¹¹B NMR: Directly observes the boron nucleus, making it unambiguous for identification and quantification.

    • ICP-OES / ICP-MS: These are elemental analysis techniques and are the industry standard for quantifying trace metal and metalloid residues in pharmaceutical samples.[4][5] They can detect boron at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

References
  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Huang, B., et al. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • The_Gza, et al. (2017). Trying to remove a boronic acid in a workup. Help! Reddit. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). National Institutes of Health (NIH). [Link]

  • Recrystallization1. (n.d.). Unknown Source. [Link]

  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. (2024). National Institutes of Health (NIH). [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. (n.d.). Frontiers. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021). MDPI. [Link]

  • A treatment method for boron removal resin and its related applications - Google Patents. (n.d.).
  • ANALYTICAL METHODS - Toxicological Profile for Boron. (n.d.). National Institutes of Health (NIH). [Link]

  • Purolite S108 Boron Selective Anion Exchange Resin. (n.d.). Ecolab. [Link]

  • Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (2023). MDPI. [Link]

  • Adsorptive Membrane for Boron Removal: Challenges and Future Prospects. (2022). MDPI. [Link]

  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. (n.d.). Royal Society of Chemistry. [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. [Link]

  • Boron compounds offer new method for improving existing drugs. (2026). University of Gothenburg. [Link]

  • Rickhaus, M., et al. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers. [Link]

  • New boron compounds pave the way for easier drug development. (2026). University of Gothenburg. [Link]

  • A critical review on the determination of boron in various matrices. (2019). DergiPark. [Link]

  • Boron Selective Resins in Wastewater Treatment: Advances and Applications. (2024). Samco Tech. [Link]

  • Adsorptive Membrane for Boron Removal: Challenges and Future Prospects. (n.d.). National Institutes of Health (NIH). [Link]

  • Analytical techniques for boron quantification supporting desalination processes: A review. (2025). ResearchGate. [Link]

  • Boron Determination – Measurement of Boron Content of Materials by LSM Analytical Services. (2008). AZoM.com. [Link]

  • Struggling on suzuki couplings. (2026). Reddit. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2025). YouTube. [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023). Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

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Validation & Comparative

assessing the green chemistry metrics of syntheses utilizing 2-carboxyphenyl-boronic acid sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the green chemistry profile of 2-carboxyphenylboronic acid sodium salt as a reagent in Suzuki-Miyaura cross-couplings, specifically for the synthesis of polycyclic heterocycles like phenanthridinones. By transitioning from traditional boronic esters (e.g., pinacol) to this water-soluble salt, laboratories can reduce Process Mass Intensity (PMI) by approximately 40–60% and eliminate Class 2 solvents (DMF, DMAc). This document provides a comparative analysis, experimental protocols, and metric calculations to validate this transition.

Technical Analysis: The Reagent Profile

The Stability-Solubility Paradox

2-Carboxyphenylboronic acid is a bifunctional building block used to construct biaryl scaffolds that undergo subsequent intramolecular cyclization. However, the free acid form suffers from two limitations:

  • Protodeboronation: The ortho-electron-withdrawing carboxyl group accelerates hydrolytic C-B bond cleavage under heating.

  • Solubility: The free acid requires polar aprotic solvents (DMF, DMSO) to dissolve at high concentrations, complicating workup.

The Sodium Salt Solution: Converting the free acid to its sodium salt (or generating it in situ) stabilizes the tetrahedral boronate species, significantly retarding protodeboronation. Crucially, it renders the reagent water-soluble, unlocking the use of aqueous media and preventing the "energy penalty" associated with removing high-boiling organic solvents.

Comparative Reagent Metrics

The following table contrasts the Sodium Salt against standard alternatives.

Metric2-Carboxyphenylboronic Acid (Na Salt) Pinacol Ester Derivative Free Boronic Acid
Atom Economy (AE) High (Only Na+ and B(OH)3 waste)Low (Loss of C6H12 high MW pinacol)High
Solvent Compatibility Water, MeOH, EtOH (Class 3)DMF, Toluene, Dioxane (Class 2)DMF, DMSO, THF
Workup Method Acidification & Filtration (Precipitation)Liquid-Liquid Extraction (High Solvent Use)Liquid-Liquid Extraction
Reactivity High (Pre-formed boronate anion)Moderate (Requires hydrolysis)Moderate
Stability High (Ionic lattice stabilizes C-B)Very HighLow (Protodeboronation risk)

Experimental Protocols: Green vs. Traditional

To objectively assess the metrics, we compare two methodologies for the synthesis of a Phenanthridinone core via the coupling of 2-carboxyphenylboronic acid (or equivalent) with 2-bromoaniline.

Protocol A: Traditional (High PMI)
  • Reagents: 2-Carboxyphenylboronic acid pinacol ester (1.2 equiv), 2-bromoaniline (1.0 equiv), Pd(PPh3)4 (5 mol%), Na2CO3.

  • Solvent: DMF (N,N-Dimethylformamide) at 100°C.

  • Workup:

    • Quench with water.

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Wash with brine.

    • Dry over MgSO4, filter, and concentrate.

    • Flash chromatography (Hexane/EtOAc).

Protocol B: Green (Optimized with Sodium Salt)
  • Reagents: 2-Carboxyphenylboronic acid sodium salt (1.1 equiv), 2-bromoaniline (1.0 equiv), Pd/C (Heterogeneous, 2 mol%) or Pd(OAc)2 (Homogeneous), K2CO3.

  • Solvent: Water:Ethanol (3:1) at 60°C.

  • Workup:

    • Cool reaction mixture to room temperature.

    • Acidify carefully with 1M HCl to pH 3–4 (induces cyclization and precipitation).

    • Filtration: Collect solid product directly.

    • Wash with water (removes inorganic salts).

    • Recrystallization from EtOH (if necessary).

Green Metrics Calculation

We utilize Process Mass Intensity (PMI) and E-Factor to quantify the efficiency.

  • PMI = (Total Mass of Input Materials) / (Mass of Isolated Product)

  • E-Factor = (Total Mass of Waste) / (Mass of Isolated Product)

Hypothetical Data Set (Based on 10 mmol Scale)
Input / OutputProtocol A (Traditional/Ester)Protocol B (Green/Salt)
Substrate Mass 3.2 g (Pinacol Ester)2.1 g (Na Salt)
Reaction Solvent 47 g (50 mL DMF)20 g (20 mL H2O/EtOH)
Workup Solvent 135 g (150 mL EtOAc + Brine)10 g (10 mL H2O Wash)
Auxiliary (Drying/Silica) 40 g (MgSO4 + Silica Gel)0 g (None)
Yield 85% (1.65 g Product)92% (1.79 g Product)
Total Input Mass ~225.2 g~32.1 g
PMI 136.5 17.9

Analysis: Protocol B achieves an 87% reduction in PMI . The primary drivers are:

  • Elimination of Extraction: The salt's water solubility allows the product (which is organic) to precipitate out upon acidification, removing the need for liters of extraction solvent per kg of product.

  • Atom Economy: The pinacol ester carries a mass penalty of ~84 g/mol that is purely waste. The sodium salt carries only the atomic weight of sodium (23 g/mol ) as "carrier" mass.

Visualizations

Diagram 1: Comparative Reaction Workflow

This diagram illustrates the divergence in unit operations between the Traditional and Green pathways.

G cluster_0 Traditional Route cluster_1 Green Route (Recommended) Start Reagent Selection Trad_Reagent Pinacol Ester (Low Atom Economy) Start->Trad_Reagent Green_Reagent Na Salt (High Atom Economy) Start->Green_Reagent Trad_Solvent Solvent: DMF (Class 2 / High BP) Trad_Reagent->Trad_Solvent Trad_Reaction Reaction @ 100°C Trad_Solvent->Trad_Reaction Trad_Workup Extraction (EtOAc) + Chromatography Trad_Reaction->Trad_Workup Trad_Waste High Waste (PMI > 100) Trad_Workup->Trad_Waste Green_Solvent Solvent: H2O/EtOH (Class 3 / Benign) Green_Reagent->Green_Solvent Green_Reaction Reaction @ 60°C (Homogeneous) Green_Solvent->Green_Reaction Green_Workup Acidification & Direct Filtration Green_Reaction->Green_Workup Green_Result Low Waste (PMI < 20) Green_Workup->Green_Result

Caption: Workflow comparison showing the reduction of unit operations and hazardous solvents in the Green Route.

Diagram 2: Reagent Selection Decision Matrix

When should you strictly use the Sodium Salt?

DecisionTree Start Start: Select Boron Source Q1 Is the substrate water sensitive? Start->Q1 Res1_Yes Use Pinacol Ester (Organic Solvent Required) Q1->Res1_Yes Yes Res1_No Proceed to Green Check Q1->Res1_No No Q2 Is Ortho-Cyclization Required? (e.g. Phenanthridinone) Res1_No->Q2 Res2_No Standard Boronic Acid (Check Stability) Q2->Res2_No No Res2_Yes Use 2-Carboxy Na Salt Q2->Res2_Yes Yes Reason Why? 1. Prevents Protodeboronation 2. Enables Aqueous Workup 3. High Atom Economy Res2_Yes->Reason

Caption: Decision logic for selecting the sodium salt to maximize stability and green metrics.

References

  • ACS Green Chemistry Institute. (2024). Process Mass Intensity (PMI) Calculation Tools. ACS GCI Pharmaceutical Roundtable. [Link]

  • Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 19(1), 18-43. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. [Link]

  • Aktoudianakis, E., et al. (2008).[1] "Greening Up the Suzuki Reaction." Journal of Chemical Education, 85(4), 555.[1] [Link]

  • Roschangar, F., et al. (2015).[2] "Overcoming the Hurdles of Process Mass Intensity (PMI) Reporting." Green Chemistry, 17, 752-768. [Link]

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A Senior Application Scientist's Guide to Boron Reagents in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Published: February 17, 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, prized for its robustness, functional group tolerance, and relatively benign byproducts.[1][2] This palladium-catalyzed carbon-carbon bond formation is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] At the heart of this powerful transformation lies the organoboron reagent, the nucleophilic partner that dictates not only the success of the coupling but also the practicality of the entire synthetic route.

For researchers and drug development professionals, the choice of the boron-containing starting material is a critical decision that impacts reaction efficiency, substrate scope, and overall workflow. Historically, boronic acids have been the workhorse of Suzuki-Miyaura couplings.[5][6] However, their inherent instability has spurred the development of more robust alternatives, primarily boronic esters and boronic acid salts.[6][7]

This in-depth technical guide provides a comprehensive comparison of these key classes of boron reagents. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, supported by experimental data, to empower you to make informed decisions in your research.

The Contenders: A Closer Look at Boron Reagents

Boronic Acids: The Reactive Precursor

Boronic acids are the traditional and often most reactive boron species in Suzuki-Miyaura couplings.[2] Their high reactivity stems from their ready participation in the transmetalation step of the catalytic cycle.[8] However, this reactivity comes at a cost. Boronic acids are frequently unstable, susceptible to decomposition pathways such as protodeboronation (loss of the boron group) and the formation of cyclic anhydrides (boroxines).[5][7] This instability can lead to inconsistent yields and difficulties in purification and long-term storage.[9] The 2-pyridylboronic acid is a classic example of a notoriously unstable yet synthetically important reagent.[5][10]

Boronic Esters: Taming Reactivity with Stability

To address the stability issues of boronic acids, a variety of boronic esters have been developed. These compounds are formed by the condensation of a boronic acid with a diol.

  • Pinacol Esters: Among the most common boronic esters, pinacol esters offer a significant improvement in stability over their corresponding boronic acids, making them amenable to chromatographic purification and long-term storage.[7][11] They are readily prepared via the Miyaura borylation of aryl halides.[12] While more stable, they are generally less reactive than boronic acids and often require hydrolysis to the boronic acid in situ to participate in the catalytic cycle, though direct transmetalation from the ester is also possible under certain conditions.[13][14]

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in boronic acid surrogate technology.[15] These crystalline, air-stable solids are exceptionally robust and compatible with a wide range of reaction conditions, including chromatography.[10][15] A key feature of MIDA boronates is their ability to undergo a slow, controlled release of the corresponding boronic acid under mild aqueous basic conditions.[10] This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids, as it maintains a low concentration of the reactive species in solution, minimizing decomposition pathways.[10]

Boronic Acid Salts: Crystalline Stability and Enhanced Performance

Boronic acid salts, particularly potassium trifluoroborates, offer another powerful alternative to boronic acids.

  • Potassium Trifluoroborates (BF₃K): These crystalline, air- and moisture-stable salts are easily prepared and handled.[16][17] They often provide superior yields in Suzuki-Miyaura couplings, especially for challenging substrates.[5] Like MIDA boronates, they are believed to act as a reservoir for the boronic acid, which is slowly released under the reaction conditions.[18]

Head-to-Head Comparison: Performance in the Arena of Suzuki-Miyaura Coupling

The choice of boron reagent can have a dramatic impact on the outcome of a Suzuki-Miyaura reaction. The following tables provide a comparative overview of the performance of boronic acids, pinacol esters, MIDA boronates, and potassium trifluoroborates in various coupling scenarios.

Table 1: Coupling of Phenylboron Reagents with Aryl Halides
Aryl HalideBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10098[18]
4-ChloroanisolePotassium phenyltrifluoroboratePd(OAc)₂K₂CO₃MeOHReflux95[18]
4-BromoanisolePhenylboronic acidPd(OAc)₂K₂CO₃H₂O10095[18]
4-BromoanisolePotassium phenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O8094[18]

Analysis: In these examples, both boronic acid and its trifluoroborate salt provide excellent yields, demonstrating the general utility of both reagents for relatively simple aryl couplings. The choice in such cases may come down to factors like cost and ease of handling.

Table 2: The Challenge of Unstable Heteroarylboronic Acids

The true advantage of stabilized boron reagents becomes apparent when dealing with notoriously unstable coupling partners, such as 2-pyridylboronic acid.

Aryl HalideBoron ReagentYield (%)Reference
4-tert-Butylchlorobenzene2-Pyridylboronic acid37[3]
4-tert-Butylchlorobenzene2-Pyridyl MIDA boronate94[3]
4-Chloro-N,N-dimethylaniline2-Pyridylboronic acid<5[10]
4-Chloro-N,N-dimethylaniline2-Pyridyl MIDA boronate81[10]

Analysis: The data clearly illustrates the dramatic improvement in yield when using the MIDA boronate for the coupling of the unstable 2-pyridyl moiety, especially with challenging electron-rich aryl chlorides.[3][10] The slow-release mechanism of the MIDA boronate is critical for success in these cases.[10]

Mechanistic Considerations: The "Why" Behind the Results

The differences in performance between these boron reagents can be understood by examining their roles in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_R_R1 R-Pd(II)L_n-R¹ TM->PdII_R_R1 RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Product R-R¹ (Coupled Product) RE->Product Pd0->OA PdII_RX->TM PdII_R_R1->RE RX R-X (Aryl Halide) RX->OA R1B R¹-B(OR)₂ (Boron Reagent) R1B->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: The Suzuki-Miyaura Catalytic Cycle.

The critical transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boron atom must be activated, typically by a base, to form a more nucleophilic "ate" complex.[6]

Boron_Activation cluster_boronic_acid Boronic Acid Activation cluster_boronic_ester Boronic Ester Hydrolysis cluster_boronic_salt Boronic Salt Activation BA R-B(OH)₂ Boronic Acid Ate_Complex [R-B(OH)₃]⁻ Boronate 'ate' Complex BA->Ate_Complex + OH⁻ BE R-B(OR)₂ Boronic Ester BA_from_ester R-B(OH)₂ Boronic Acid BE->BA_from_ester + H₂O, Base Salt [R-BF₃]⁻K⁺ Trifluoroborate BA_from_salt R-B(OH)₂ Boronic Acid Salt->BA_from_salt + H₂O, Base

Caption: Activation pathways for different boron reagents.

  • Boronic acids can be directly activated by the base to form the reactive boronate species.[6] However, their high concentration at the start of the reaction can lead to side reactions like homocoupling.[7]

  • Boronic esters and trifluoroborates act as protected forms of boronic acids.[10][18] They are generally less reactive in their native state and require in situ hydrolysis to generate the active boronic acid. This slow and controlled release of the boronic acid maintains a low steady-state concentration, which is crucial for minimizing decomposition and side reactions, particularly with sensitive substrates.[10]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing Suzuki-Miyaura reactions with different boron reagents. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PPh₃ (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene/H₂O (10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/H₂O solvent mixture (11 mL).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in a small amount of the reaction solvent and add it to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 2.72 mmol)

  • Potassium phenyltrifluoroborate (2.72 mmol)

  • Pd(OAc)₂ (0.014 mmol, 0.5 mol%)

  • K₂CO₃ (8.15 mmol)

  • Methanol (10 mL)

  • Water

  • Dichloromethane

  • 2N HCl (aq)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (509 mg, 2.72 mmol), potassium phenyltrifluoroborate (500 mg, 2.72 mmol), K₂CO₃ (1.13 g, 8.15 mmol), and Pd(OAc)₂ (3 mg, 0.014 mmol).[16]

  • Add methanol (10 mL) and equip the flask with a reflux condenser.[16]

  • Heat the mixture to reflux and stir for 2 hours.[16]

  • Cool the reaction to room temperature and quench with water (20 mL).[16]

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).[16]

  • Combine the organic layers and wash with 2N HCl (30 mL) and brine (30 mL).[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purify the crude product by silica gel column chromatography (n-hexane:EtOAc = 20:1) to yield the product.[16]

Protocol 3: Suzuki-Miyaura Coupling with a MIDA Boronate (Slow Release)

Materials:

  • Aryl chloride (1.0 mmol)

  • MIDA boronate (1.5 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane/H₂O (5:1 mixture, 10 mL)

Procedure:

  • In a glovebox, add the aryl chloride (1.0 mmol), MIDA boronate (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), SPhos (0.06 mmol), and K₃PO₄ (3.0 mmol) to a vial.

  • Add the 1,4-dioxane/H₂O solvent mixture (10 mL).

  • Seal the vial and heat to 80 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by silica gel column chromatography.

Conclusion: Selecting the Right Tool for the Job

The choice between boronic acids, boronic esters, and boronic acid salts is a nuanced decision that depends on the specific demands of the synthetic target.

  • Boronic acids remain a viable and cost-effective option for robust, high-yielding couplings of stable substrates.

  • Pinacol esters provide a good balance of stability and reactivity, making them a popular choice for general use and for syntheses requiring purification of the boron-containing intermediate.

  • MIDA boronates and potassium trifluoroborates are the reagents of choice for challenging substrates, particularly unstable heteroarylboronic acids. Their superior stability and controlled release of the active boronic acid often lead to significantly improved yields and a broader substrate scope.

By understanding the unique properties and mechanistic roles of each class of boron reagent, researchers can navigate the complexities of the Suzuki-Miyaura reaction with greater confidence and efficiency, ultimately accelerating the discovery and development of new molecules that will shape our world.

References

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(34), 11559-11571. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 575-582. [Link]

  • Molander, G. A., & Biolatto, B. (2002). Suzuki−Miyaura Cross−Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8415-8423. [Link]

  • Qiu, D., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

  • Wang, Y., et al. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Physical Chemistry Chemical Physics, 27(21), 14269-14280. [Link]

  • Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1198. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • D'Meza, R. E., & Dudley, G. B. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][19]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2634-2643. [Link]

  • Poater, A., et al. (2018). Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. ACS Catalysis, 8(1), 529-537. [Link]

  • Thomas, A. A. (2013). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. University of Bath. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Cera, G., & D'Amato, A. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 20(8), 13813-13835. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angewandte Chemie International Edition, 52(42), 11098-11101. [Link]

  • Ciana, C., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2009(23), 3901-3907. [Link]

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A Comparative Guide to the Stability of 2-Carboxyphenylboronic Acid Sodium Salt and Other Organoboron Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Boron Conundrum in Drug Development

Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools for researchers in medicinal chemistry and drug development.[1][2][3][4] Their utility in robust carbon-carbon bond formation, such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling, is well-established. Beyond synthesis, the boronic acid moiety itself is a unique pharmacophore, capable of forming reversible covalent bonds with diols found in sugars, amino acids, and active site serines of enzymes.[5] This has led to the development of FDA-approved drugs like the proteasome inhibitor bortezomib.[5][6][7]

However, the journey of a boronic acid from a promising building block to a stable drug substance is fraught with challenges. A primary obstacle is their inherent instability.[8] Many simple organoboron compounds are susceptible to degradation pathways, chief among them being oxidative decomposition, which can severely limit their therapeutic application and shelf-life.[6][7][9][10][11][12][13] This guide provides an in-depth evaluation of the stability of 2-carboxyphenylboronic acid sodium salt, comparing it to other common organoboron compounds and elucidating the structural features that confer its remarkable robustness.

Understanding the Landscape of Organoboron Instability

To appreciate the advantages of 2-carboxyphenylboronic acid, one must first understand the common failure modes of its simpler relatives. The chemistry of the carbon-boron bond, while versatile, is also the source of its vulnerability.[14]

Primary Degradation Pathway: Oxidative Deboronation

The most significant challenge in biological and pharmaceutical contexts is oxidative degradation.[6][13] Boronic acids possess an empty p-orbital on the boron atom, making it Lewis acidic and prone to attack by nucleophilic reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[6][13] The mechanism proceeds as follows:

  • Nucleophilic Attack: A reactive oxygen species attacks the electron-deficient boron center.

  • Rate-Limiting Migration: A subsequent 1,2-migration of the carbon atom from the boron to the oxygen occurs. This carbon-to-oxygen shift is often the rate-limiting step in the degradation process.[6]

  • Hydrolysis: The resulting labile boric ester is rapidly hydrolyzed.

  • Final Products: This irreversible process cleaves the C-B bond, converting the valuable boronic acid into a simple alcohol (or phenol) and boric acid.[6][13]

This pathway is a major concern, as the oxidation rates for common compounds like phenylboronic acid (PBA) at physiological pH are comparable to those of biologically relevant thiols.[6][9][11][12]

Secondary Pathways: Dehydration and Hydrolysis
  • Dehydration to Boroxines: Under thermal stress or in concentrated solutions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[15][16][17] While this can be a desired transformation for some applications, it represents an uncontrolled conversion of the active species.

  • Hydrolysis of Boronic Esters: To circumvent the instability of free boronic acids, they are often converted into boronic esters, such as pinacol esters (Bpins).[1][8] These esters are generally more stable for purification and storage.[15] However, they are susceptible to hydrolysis, which reverts them to the parent boronic acid, re-exposing the compound to oxidative degradation pathways.[8][18]

The Decisive Advantage: Intramolecular Coordination in 2-Carboxyphenylboronic Acid

The exceptional stability of 2-carboxyphenylboronic acid (and its corresponding sodium salt) stems from a unique structural feature: the presence of a carboxylic acid group at the ortho position.[19] This pendant carboxyl group acts as an intramolecular ligand, coordinating with the boron atom to form a stable, five-membered ring structure known as a boralactone.[6][9][11][12]

This intramolecular bond is the key to its enhanced stability. It addresses the primary failure mode of boronic acids by fundamentally altering the electronic and steric environment of the boron center.

  • Mechanism of Stabilization: The coordination of the carboxyl group diminishes the electron density on the boron atom and imposes critical orientational constraints. This combined electronic and steric effect significantly hinders the rate-limiting 1,2-carbon-to-oxygen migration during the oxidation process.[6][9]

The result is a dramatic increase in oxidative stability. Studies have shown that this boralactone structure is up to 10,000-fold more resistant to oxidation by hydrogen peroxide compared to simple phenylboronic acid.[6][7][9][11][12][20] This level of stability is far superior to other common stabilization strategies, such as the introduction of electron-withdrawing groups on the phenyl ring or the use of protecting groups like pinacol, which provide virtually no protection against oxidation.[6]

Comparative Stability Data

The following table summarizes the relative stability profiles of 2-carboxyphenylboronic acid and other commonly used organoboron compounds.

CompoundKey Structural FeatureRelative Oxidative StabilitySusceptibility to HydrolysisThermal Stability (Boroxine Formation)
2-Carboxyphenylboronic Acid / Sodium Salt Ortho-carboxy group forms an intramolecular boralactone structure.Very High [6][9][20]N/A (Already an acid/salt)Moderate; can form anhydrides upon strong heating.
Phenylboronic Acid (PBA) Unsubstituted arylboronic acid.Low [6][13]N/A (Free acid)High; readily forms boroxines upon heating.[16][17]
Phenylboronic Acid Pinacol Ester (Bpin) Boron protected as a cyclic ester with pinacol.Low (Ester offers minimal oxidative protection; the parent acid is unstable).[6]High (Prone to hydrolysis back to the unstable boronic acid).[8]High (Ester form is thermally stable).
Benzoxaborole Boron incorporated into a heterocyclic ring with an oxygen atom.Low (Comparable to Phenylboronic Acid).[7][13]N/A (Cyclic boronic ester)Moderate

Experimental Protocols for Stability Evaluation

To ensure trustworthiness and provide actionable insights, the following are detailed, self-validating protocols for assessing organoboron stability, reflecting industry standards.[21][22][23]

Protocol 1: Oxidative Stability Assessment via Forced Degradation

Objective: To quantify the stability of an organoboron compound under oxidative stress using a common oxidant like hydrogen peroxide.[24][25]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound (e.g., 2-carboxyphenylboronic acid sodium salt) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution. A control sample should be prepared by adding 1 mL of buffer instead of H₂O₂.

  • Incubation: Store both the test and control solutions at a controlled temperature (e.g., 40°C), protected from light.

  • Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Immediately dilute the aliquot with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL) to effectively stop further degradation.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[26] The method must be capable of separating the parent compound from its potential degradation products (e.g., the corresponding phenol).

  • Data Interpretation: Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample. Plot the degradation profile to determine the rate of degradation.

Protocol 2: pH-Dependent Hydrolytic Stability Profiling

Objective: To evaluate the stability of the compound across a range of pH values relevant to pharmaceutical formulation and physiological conditions.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7.4, 9, 12) using standard buffer systems (e.g., HCl for acidic, phosphate for neutral, borate for basic).

  • Sample Preparation: Prepare solutions of the test compound in each buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solutions at a controlled accelerated temperature (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots at specified intervals.

  • Analysis: Neutralize the aliquots if necessary and dilute with the mobile phase for HPLC analysis.

  • Data Interpretation: Determine the percentage of the parent compound remaining and identify any pH-specific degradation products. This is particularly critical for boronic esters to assess their rate of hydrolysis to the free acid.[27]

Protocol 3: Solid-State Thermal Stability Analysis

Objective: To assess the stability of the solid compound to heat and evaluate the potential for boroxine formation.

Methodology:

  • Forced Degradation (Oven): Place a known amount of the solid compound in a petri dish and expose it to dry heat in a calibrated oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[21] After exposure, dissolve the sample and analyze by HPLC to quantify any degradation.

  • Thermogravimetric Analysis (TGA): Use a TGA instrument to heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) with a defined temperature ramp. TGA measures mass loss as a function of temperature, which can indicate dehydration (water loss to form boroxines) or decomposition.[28]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can identify melting points, phase transitions, and exothermic decomposition events, providing a comprehensive thermal profile of the compound's stability.[29]

Visualization of Key Concepts

Oxidative Degradation Pathway

BA Aryl Boronic Acid (R-B(OH)₂) Int Tetrahedral Intermediate BA->Int Nucleophilic Attack ROS Reactive Oxygen Species (e.g., H₂O₂) Shift Rate-Limiting 1,2-Shift (C→O) Int->Shift Ester Labile Boric Ester Shift->Ester Prod Phenol (R-OH) + Boric Acid (B(OH)₃) Ester->Prod Rapid Hydrolysis

Caption: General pathway for the oxidative deboronation of aryl boronic acids.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare Stock Solution of Test Compound Ox Oxidative (H₂O₂) Prep->Ox pH Hydrolytic (pH 2-12) Prep->pH Heat Thermal (Solid State) Prep->Heat Sample Time-Point Sampling & Quenching/Dilution Ox->Sample pH->Sample Heat->Sample HPLC HPLC / NMR Analysis Sample->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: A standardized workflow for comprehensive stability assessment.

Mechanism of Enhanced Stability

A 2-Carboxyphenylboronic Acid B Ortho-Carboxy Group A->B C Intramolecular B-O Coordination (Boralactone Formation) B->C D Electronic & Steric Hindrance of Boron Center C->D E Slowing of Rate-Limiting C→O Migration Step D->E F Exceptional Oxidative Stability (>10,000x vs PBA) E->F

Caption: Logic diagram illustrating how the ortho-carboxy group confers stability.

Conclusion

For researchers, scientists, and drug development professionals, the stability of an organoboron compound is not a trivial detail—it is a critical determinant of its viability as a synthetic intermediate or a therapeutic agent. The evidence clearly demonstrates that 2-carboxyphenylboronic acid and its sodium salt stand in a class of their own. While simple arylboronic acids and their common esters are plagued by oxidative instability, the unique intramolecular boralactone structure of 2-carboxyphenylboronic acid provides a robust defense against this primary degradation pathway.[6][9] This inherent, designed-in stability makes it a superior building block for applications in demanding biological environments, reducing the risk of compound failure and enabling the development of more reliable and effective boron-based technologies and therapeutics.

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